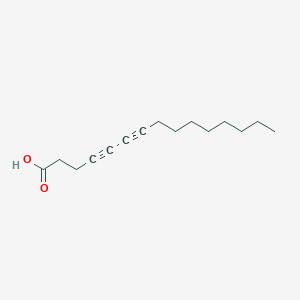

Pentadeca-4,6-diynoic acid

Description

Structure

3D Structure

Properties

CAS No. |

110408-08-7 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

pentadeca-4,6-diynoic acid |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-8,13-14H2,1H3,(H,16,17) |

InChI Key |

UMDGDFNHSKMYHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CC#CCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Discovery of Pentadeca 4,6 Diynoic Acid and Analogues

Plant-Based Sources and Isolation Strategies

Further research has also pointed to the existence of other polyacetylenes in Bellis perennis, such as lachophyllum acid. nih.gov The isolation of these compounds has been a subject of interest due to their potential biological activities. mdpi.com For instance, deca-4,6-diynoic acid has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. nih.govmdpi.com

Bupleurum falcatum, a perennial plant used in traditional medicine, is another botanical source of polyacetylenes. ontosight.ainih.gov Phytochemical investigations of this species have led to the isolation and identification of several polyacetylenic compounds. nih.govnih.gov From the roots of Bupleurum falcatum, new polyacetylenes named saikodiyne A, B, and C have been isolated from an ether extract. nih.gov Additionally, a polyacetylenic compound identified as pentadecadiene-(2, 9)-diyn-(4, 6)-ol(1) acetate (B1210297) has been elucidated from the subterranean parts of the plant. koreascience.kr

The chemical profile of Bupleurum falcatum is complex, also containing saikosaponins, flavonoids, sterols, and lignans. ontosight.ainih.govnih.gov The polyacetylenes in Bupleurum species, such as the falcarinol-type, are structurally related to those found in other Apiaceae family members and are thought to contribute to the plant's medicinal properties. nih.govmdpi.com The specific polyacetylene profile can even serve as a distinguishing feature among different species within the Bupleurum genus. mdpi.com

Heisteria acuminata: The bark of Heisteria acuminata has been found to contain several linear acetylenic compounds. nih.gov Bioassay-guided fractionation of the bark led to the isolation of five new polyacetylenes, including pentadeca-6,8,10-triynoic acid and octadeca-8,10,12-triynoic acid. nih.govacs.org Other related compounds isolated from this plant include trans-pentadec-10-en-6,8-diynoic acid, cis-hexadec-11-en-7,9-diynoic acid, and cis-octadec-12-en-7,9-diynoic acid. nih.govacs.org The discovery of these compounds was guided by their potential anti-inflammatory activity. nih.gov The synthesis of some of these polyacetylenic acids has also been accomplished. nih.govacs.org

Echinacea species: The genus Echinacea is well-known for its complex chemical composition, which includes polyacetylenes. nih.gov Notably, the roots of Echinacea pallida are a significant source of these compounds, which are largely absent in other commonly used species like E. purpurea and E. angustifolia. nih.govthieme-connect.comnih.gov Bioassay-guided fractionation of n-hexane extracts from E. pallida roots has led to the isolation of several polyacetylenes and polyenes. nih.govresearchgate.net

Among the compounds isolated from Echinacea pallida are:

8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one

pentadeca-(9E)-ene-11,13-diyne-2,8-dione

8-hydroxy-pentadeca-(9E,13Z)-dien-11-yn-2-one

pentadeca-(9E,13Z)-dien-11-yne-2,8-dione

pentadeca-(8Z,13Z)-dien-11-yn-2-one nih.govnih.gov

The volatile oils of Echinacea pallida also contain polyacetylenes and polyenes, such as pentadeca-1,8Z-diene. fitoterapia.net The presence of these compounds is a distinguishing characteristic of this particular Echinacea species. nih.gov

Methodologies for Natural Product Extraction and Initial Fractionation

The extraction and isolation of polyacetylenes from plant sources involve various methodologies tailored to the lipophilic nature of these compounds.

Extraction Methods:

Solvent Extraction: A common initial step involves extraction with organic solvents. For instance, n-hexane extracts of Echinacea pallida roots have been used to isolate polyacetylenes. nih.govthieme-connect.com Other solvents like petroleum ether mixed with diethyl ether have been employed for extracting polyacetylenes from plants like parsley. chalcogen.ro Methanol reflux has been shown to be effective for extracting polyacetylenes from Panax ginseng. nih.gov

Supercritical Fluid Extraction (SFE): This modern technique has been applied to Echinacea pallida roots to obtain extracts rich in polyacetylenes and polyenes. researchgate.net SFE with carbon dioxide is considered an environmentally friendly and selective method. researchgate.net

Ultrasonic Liquid Processor (ULP): This method has been developed for the rapid quantification of polyacetylenes in carrot roots, offering reduced extraction times and improved efficiencies compared to traditional stirring methods. nih.govacs.org

Fractionation and Isolation Techniques:

Bioassay-Guided Fractionation: This approach is frequently used to isolate bioactive compounds. It involves separating the crude extract into fractions and testing each for a specific biological activity. This method was used to isolate cytotoxic polyacetylenes from Echinacea pallida and anti-inflammatory polyacetylenes from Heisteria acuminata. nih.govresearchgate.netnchu.edu.tw

Chromatography: Various chromatographic techniques are essential for the purification of polyacetylenes.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the initial fractionation of extracts. nih.govnchu.edu.tw Sephadex LH-20 column chromatography is also utilized for further purification. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative and preparative HPLC, is a crucial tool for the final isolation and purification of individual polyacetylenes. nih.govresearchgate.net HPLC coupled with UV and mass spectrometry (MS) detectors is also used for the identification and quantification of these compounds. nih.gov

The general workflow for isolating polyacetylenes often involves an initial extraction with a suitable solvent, followed by partitioning (e.g., liquid-liquid extraction) to create a crude polyacetylene extract. nih.gov This crude extract is then subjected to one or more column chromatography steps, followed by final purification using HPLC. nih.govnchu.edu.tw

Biosynthetic Pathways of Pentadeca 4,6 Diynoic Acid

Investigation of the Crepenynate (B1232503) Pathway in Polyacetylene Biosynthesis

The crepenynate pathway is the foundational biosynthetic route for most acetylenic natural products found in botanical families such as Asteraceae and Apiaceae. researchgate.netnih.gov This pathway diverges from primary fatty acid metabolism, utilizing acetate-derived acyl lipids as its initial building blocks. nih.gov The key steps and intermediates are outlined below:

Initiation from Linoleic Acid: The pathway begins with linoleic acid, a common C18 fatty acid. researchgate.netmdpi.com

Formation of the First Acetylenic Bond: The defining step is the conversion of linoleic acid to crepenynic acid. This reaction introduces the first triple bond into the acyl chain between carbons 12 and 13. nih.gov

Further Desaturation: Crepenynic acid can be further desaturated to form (14Z)-dehydrocrepenynic acid, an intermediate that has been demonstrated in fungi. nih.gov

A crucial aspect of the crepenynate pathway is its nature as a metabolic web rather than a simple linear sequence. At various stages of dehydrogenation, fatty acid intermediates can be diverted into alternative routes. These diversions often involve chain-shortening processes, such as α- and β-oxidation, which lead to the vast diversity of polyacetylenes observed in nature, with chain lengths typically ranging from C8 to C18. nih.gov It is through such chain-shortening modifications of a C18 intermediate, like dehydrocrepenynic acid, that C15 compounds such as Pentadeca-4,6-diynoic acid are believed to be formed.

While crepenynic acid is the central precursor, it rarely accumulates to high levels in plant tissues, underscoring its role as a transient intermediate that is rapidly converted into a wide array of subsequent products. nih.gov

Enzymatic Mechanisms Involved in Desaturation and Acetylenation

The formation of both double and triple bonds in the crepenynate pathway is catalyzed by a specific class of enzymes. Aerobic desaturation, which is prevalent in eukaryotes, is performed by non-heme-diiron desaturases. nih.gov These enzymes utilize molecular oxygen and an electron transport system to remove two adjacent hydrogen atoms from an alkyl chain, creating a double bond. nih.gov

The biosynthesis of the acetylenic (triple) bond is a more specialized process. Research has led to two primary hypotheses for this transformation:

Dehydrogenation of an Alkene: One proposed mechanism involves the further desaturation of an existing double bond, catalyzed by an iron-containing enzyme and molecular oxygen. nih.gov

Elimination from an Enol Intermediate: A second hypothesis suggests the elimination of an activated enol carboxylate intermediate, a reaction thermodynamically driven by the formation of carbon dioxide. nih.gov

Genetic and biochemical studies have identified that the enzymes responsible for these unique reactions are often "diverged" desaturases. These enzymes are structurally related to common fatty acid desaturases, such as the plant microsomal oleate (B1233923) Δ12-desaturase (FAD2), but have evolved to possess atypical chemical functions, including the formation of acetylenic bonds instead of simple dehydrogenation to an alkene. nih.gov

Speculated Biosynthetic Routes to Analogous Diynoic and Triynoic Acids

The metabolic framework of the crepenynate pathway provides the basis for the biosynthesis of a wide range of analogous diynoic and triynoic acids. The structural diversity arises from a combination of further desaturation, chain-shortening, and other modifications of early pathway intermediates. nih.gov

For instance, the biosynthesis of falcarinol-type polyacetylenes is thought to proceed via the crepenynate pathway, starting with the key intermediates linoleic acid, crepenynic acid, and dehydrocrepenynic acid. mdpi.com Modifications of this core pathway can lead to compounds that lack typical functional groups, suggesting divergent branches. mdpi.comresearchgate.net

Studies on various plant species have identified numerous related polyacetylenes whose origins can be traced back to this pathway. In Heisteria acuminata, a series of enediynoic and triynoic acids have been isolated, including pentadeca-6,8,10-triynoic acid and octadeca-8,10,12-triynoic acid. nih.govacs.org The different chain lengths of these compounds suggest that they are likely formed through chain-shortening mechanisms, such as β-oxidation, acting on a common C18 precursor derived from the crepenynate pathway. nih.gov This enzymatic machinery allows for the generation of a complex profile of polyacetylenes from a single biosynthetic origin.

Synthetic Methodologies for Pentadeca 4,6 Diynoic Acid and Its Structural Analogues

Total Synthesis Approaches to Linear Polyacetylenic Acids

The creation of linear polyacetylenic acids, including structures analogous to pentadeca-4,6-diynoic acid, relies on several powerful carbon-carbon bond-forming reactions. These methods are designed to assemble the long carbon chains with embedded acetylene (B1199291) functionalities characteristic of this compound class.

Acetylene Coupling Reactions

Acetylene coupling reactions are fundamental to the synthesis of polyynes. These reactions can be broadly categorized into homocoupling and heterocoupling methods.

Homocoupling Reactions: The Glaser coupling, first reported in 1869, and its subsequent modifications like the Eglinton and Hay couplings, are primary methods for the synthesis of symmetrical diynes. researchgate.netacademie-sciences.fr The Eglinton reaction utilizes a copper(II) salt, such as cupric acetate (B1210297), in a solvent like pyridine (B92270) to couple two terminal alkynes. academie-sciences.frnih.gov A key challenge in these reactions can be controlling the product distribution when coupling two different terminal alkynes, which often requires using a large excess of one reagent. taylorandfrancis.com The Hay coupling is a variant that employs a catalytic amount of a copper(I)-TMEDA complex, which is reoxidized by air, making it a more versatile and catalytic process. academie-sciences.frrscf.ru

Heterocoupling Reactions: For constructing unsymmetrical polyynes, the Cadiot-Chodkiewicz coupling is the most widely used method. researchgate.netnih.gov This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. researchgate.netresearchgate.netnih.gov This method is highly effective for producing a wide range of aromatic and aliphatic diacetylenes and is central to the total synthesis of many polyyne natural products. nih.govresearchgate.net The reaction mechanism is believed to proceed through the formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the 1,3-diyne product. researchgate.netmdpi.com The synthesis of various polyacetylenic acids has been successfully achieved using these acetylene coupling strategies. acs.orgcolab.wsescholarship.org

Below is a table summarizing key acetylene coupling reactions.

Table 1: Key Acetylene Coupling Reactions for Polyynoic Acid Synthesis| Reaction Name | Type | Description | Catalyst/Reagents |

|---|---|---|---|

| Glaser Coupling | Homocoupling | Dimerization of terminal alkynes. | Cu(I) salt (e.g., CuCl), oxidant (air), base (ammonia). academie-sciences.fr |

| Eglinton Coupling | Homocoupling | Oxidative coupling of terminal alkynes. | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂), pyridine. academie-sciences.frnih.gov |

| Hay Coupling | Homocoupling | A catalytic variant of the Glaser coupling. | Catalytic Cu(I) salt with TMEDA, oxidant (air). academie-sciences.frrscf.ru |

| Cadiot-Chodkiewicz Coupling | Heterocoupling | Cross-coupling of a terminal alkyne and a 1-haloalkyne. | Catalytic Cu(I) salt (e.g., CuBr), amine base. researchgate.netresearchgate.netnih.gov |

Vinylic Telluride Coupling Reactions

An alternative and effective method for constructing the carbon backbone of unsaturated fatty acids involves the use of organotellurium chemistry. Specifically, the palladium-catalyzed coupling of vinylic tellurides with terminal alkynes has been employed for the synthesis of en-diyne systems. This methodology was successfully used to synthesize (Z)-hexadec-11-en-7,9-diynoic acid and (Z)-octadec-12-en-7,9-diynoic acid, which are structural analogues of this compound. acs.orgcolab.ws The synthesis of (E)-octadec-13-en-9,11-diynoic acid was also accomplished using a vinylic telluride coupling reaction. mdpi.com This approach offers a valuable tool for creating conjugated systems containing both double and triple bonds with defined stereochemistry.

Cross-Cyclomagnesiation Strategies

A novel and powerful strategy for synthesizing dienoic compounds involves the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes, a method also known as the Dzhemilev reaction. researchgate.netrscf.ru This reaction has been pivotal in the synthesis of natural polyacetylenes like lembehynes. researchgate.netsemanticscholar.orgsciforum.net The process involves reacting two different 1,2-dienes with a Grignard reagent (like EtMgBr) in the presence of a Cp₂TiCl₂ catalyst. rscf.rumdpi.com This forms a magnesacyclopentane intermediate, which upon hydrolysis yields a (Z,Z)-diene structure. mdpi.comsemanticscholar.org This method provides a highly efficient, one-pot approach to functionally substituted dienoic compounds, which are key precursors for more complex polyacetylenic acids. rscf.ru For instance, the key synthon for lembehyne A, (4Z,8Z)-pentacose-4,8-dien-1-ol, was synthesized in high yield via the cross-cyclomagnesiation of 1,2-nonadecadiene and a protected 4,5-hexadienol. mdpi.com

Stereoselective Synthesis of Dienynoic Acid Scaffolds

When the polyacetylenic acid contains double bonds, controlling their geometry (stereoselectivity) is a significant synthetic challenge. The asymmetric synthesis of related polyunsaturated lipids has been achieved through a "polyacetylene approach," which often involves the stereoselective semi-hydrogenation of a polyyne precursor to form all-cis methylene-skipped triene frameworks. nih.govmdpi.com

These syntheses often start from enantiomerically pure building blocks, such as R-solketal, to control the stereochemistry of the final molecule. researchgate.netacs.org For example, the synthesis of certain methoxylated ether lipids establishes an R-configuration at the resulting stereogenic center on the hydrocarbon chain. researchgate.netacs.orgmdpi.com Another strategy involves the direct synthesis of stereodefined halodienes, which then serve as key building blocks in a modular synthesis of polyenic products. nih.gov Furthermore, methods like the Zr-catalyzed asymmetric carboalumination of alkenes have been developed to create chiral centers with high enantiomeric excess, which can be applied to the synthesis of complex chiral lipids. nih.gov These approaches are crucial for producing specific stereoisomers of dienynoic acids and related natural products to study their precise biological functions. mdpi.comchemrxiv.orgifremer.frrsc.org

Development of Convergent and Divergent Synthetic Routes for Polyynic Lipids

A divergent synthesis , in contrast, begins with a central core molecule that is elaborated outwards in successive generations. wikipedia.org This strategy is particularly powerful for creating a library of related compounds from a common intermediate for purposes like screening for biological activity. wikipedia.orgmdpi.com A pluripotent intermediate can be used as a branching point to generate a diverse range of natural product analogues. mdpi.com While less common for the total synthesis of a single target like this compound, the principles of divergent synthesis are valuable in medicinal chemistry for exploring the structure-activity relationships of polyynic lipids by generating numerous derivatives. researchgate.net

The choice between these strategies depends on the ultimate goal: convergent synthesis is optimal for the efficient production of a single, complex target molecule, while divergent synthesis excels at rapidly generating molecular diversity.

Chemical Transformations and Derivatization of Pentadeca 4,6 Diynoic Acid

Reaction Chemistry of Internal Diynes and Carboxylic Acid Functionalities

The chemical behavior of Pentadeca-4,6-diynoic acid is characterized by the distinct yet interactive nature of its carboxylic acid and internal diyne moieties. The carboxylic acid group can undergo typical reactions such as deprotonation, esterification, and conversion to amides. The internal diyne system, a conjugated pair of carbon-carbon triple bonds, is electron-rich and susceptible to a range of addition reactions.

The presence of two conjugated C≡C bonds allows for 1,2-, 3,4-, or 1,4-monoadditions, as well as double addition reactions, which complicates reaction outcomes but also offers diverse synthetic possibilities. mdpi.com Metal-catalyzed hydrofunctionalization reactions, involving the addition of a Y–H bond across a triple bond, are particularly significant. mdpi.com Gold, ruthenium, palladium, and iridium complexes are effective catalysts for such transformations. semanticscholar.orgacs.orgmdpi.com For instance, gold catalysts have been shown to be particularly effective in activating internal alkynes for various transformations. mdpi.com The interplay between the two functional groups can lead to complex reactions like cycloisomerization, where the carboxylic acid adds intramolecularly across one of the alkyne units to form lactones, a reaction often catalyzed by gold or palladium complexes. semanticscholar.org

| Functional Group | Reaction Type | Description |

| Carboxylic Acid | Esterification | Reaction with an alcohol to form an ester, typically under acidic conditions or using coupling agents. |

| Amide Formation | Reaction with an amine to form an amide, often requiring activation of the carboxylic acid. | |

| Reduction | Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride. | |

| Salt Formation | Deprotonation with a base to form a carboxylate salt. | |

| Internal Diyne | Catalytic Hydrogenation | Reduction of one or both triple bonds to double bonds (alkenes) or single bonds (alkanes) using metal catalysts. |

| Hydrofunctionalization | Addition of molecules with H-X bonds (e.g., H-B, H-Si, H-N) across the triple bonds, often catalyzed by transition metals. mdpi.com | |

| Halogenation | Addition of halogens (e.g., Br₂, I₂) across the triple bonds. | |

| Cycloaddition | Participation in pericyclic reactions, such as the Diels-Alder reaction, to form cyclic compounds. | |

| Oxidative Cleavage | Cleavage of the triple bonds using strong oxidizing agents like ozone or potassium permanganate. |

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The systematic modification of a lead compound to produce a series of related derivatives is a cornerstone of medicinal chemistry and materials science. nih.govnih.govrsc.org For this compound, derivatization primarily targets the carboxylic acid terminus and the diyne core to investigate how changes in hydrophilicity, steric bulk, and electronic properties affect its activity.

Esterification of the carboxylic acid group is a common strategy to modify the polarity and bioavailability of a molecule. In chemistry, acetylation is a specific type of esterification that introduces an acetyl group. wikipedia.org While acetylation itself applies to alcohols or amines, the analogous reaction for a carboxylic acid is the formation of its esters, such as a methyl or ethyl ester. This is typically achieved through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by using coupling agents. organic-chemistry.org For instance, a polyacetylenic alcohol can be acetylated using acetic acid with 4-(dimethylamino)pyridine (DMAP) and N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane. mdpi.com A similar principle applies to forming esters from this compound. The conversion to esters can also be achieved by reacting the acid with reagents like acetic anhydride (B1165640) or dialkyl dicarbonates. organic-chemistry.orgrsc.org These reactions produce more lipophilic derivatives, which can be crucial for traversing biological membranes.

| Derivative | Reagents | Reaction Type |

| Methyl pentadeca-4,6-diynoate | Methanol (CH₃OH), H₂SO₄ (catalyst) | Fischer Esterification |

| Ethyl pentadeca-4,6-diynoate | Ethanol (C₂H₅OH), H₂SO₄ (catalyst) | Fischer Esterification |

| Benzyl pentadeca-4,6-diynoate | Benzyl alcohol, DCC, DMAP | Steglich Esterification |

| Pentafluorophenyl pentadeca-4,6-diynoate | Pentafluorophenol, DCC | Activated Ester Formation |

| Derivative | Amine Precursor | Common Name of Amine |

| N-isobutyl pentadeca-4,6-diynamide | (CH₃)₂CHCH₂NH₂ | Isobutylamine |

| N-benzyl pentadeca-4,6-diynamide | C₆H₅CH₂NH₂ | Benzylamine |

| N-(2-phenylethyl) pentadeca-4,6-diynamide | C₆H₅CH₂CH₂NH₂ | Phenethylamine |

| Pentadeca-4,6-diynoyl piperidide | C₅H₁₀NH | Piperidine |

Catalytic Modifications of Alkynes and Alkenes within the Molecular Framework

The diyne core of this compound is a prime target for catalytic modification, most notably through hydrogenation. Selective hydrogenation allows for the precise conversion of the diyne moiety into various other unsaturated or saturated systems. The choice of catalyst and reaction conditions determines the outcome of the reduction.

Partial Reduction to Dienes: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), the diyne can be stereoselectively reduced to a (4Z,6Z)-dienoic acid. libretexts.org This process, known as semihydrogenation, is crucial for accessing the corresponding cis-alkenes.

Reduction to Trans-Dienes: A dissolving metal reduction, using sodium in liquid ammonia, typically converts alkynes to trans-alkenes, which would yield a (4E,6E)-dienoic acid. libretexts.org

Complete Reduction to Alkanes: Full saturation of the hydrocarbon chain can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. rsc.orglibretexts.org This converts this compound into pentadecanoic acid.

These catalytic transformations are essential for creating a library of analogs where the degree of unsaturation and the geometry of the carbon chain are systematically varied, providing deep insights into the structural requirements for the molecule's function.

| Reaction | Catalyst / Reagents | Product |

| cis-Selective Semihydrogenation | H₂, Lindlar's Catalyst | Pentadeca-4Z,6Z-dienoic acid |

| trans-Selective Reduction | Na, NH₃ (liquid) | Pentadeca-4E,6E-dienoic acid |

| Complete Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Pentadecanoic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms can be established. researchgate.net For Pentadeca-4,6-diynoic acid, NMR is crucial for confirming the positions of the carboxylic acid, the conjugated diyne system, and the length of the alkyl chain.

The ¹H NMR spectrum would provide information on the chemical environment of each proton. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift. Protons adjacent to the acetylenic carbons and the carbonyl group would also have characteristic shifts.

The ¹³C NMR spectrum is instrumental in identifying all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 170-180 ppm range. nih.gov The sp-hybridized carbons of the diyne moiety exhibit characteristic signals in the region of 60-90 ppm. mdpi.com The remaining sp³-hybridized carbons of the n-octyl chain would appear in the upfield region of the spectrum. Iterative ¹H NMR full spectral simulations can be employed for complete and unambiguous assignments. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structures found in related polyacetylenic fatty acids.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| 1 (-COOH) | ~10-12 (broad s) | ~175-180 | Carboxylic acid group. |

| 2 (-CH₂) | ~2.4 (t) | ~33-35 | Methylene (B1212753) alpha to carbonyl. |

| 3 (-CH₂) | ~2.3 (t) | ~18-20 | Methylene alpha to diyne. |

| 4 (-C≡) | - | ~75-85 | sp-hybridized carbon of the diyne. |

| 5 (-C≡) | - | ~65-75 | sp-hybridized carbon of the diyne. |

| 6 (-C≡) | - | ~65-75 | sp-hybridized carbon of the diyne. |

| 7 (-C≡) | - | ~75-85 | sp-hybridized carbon of the diyne. |

| 8 (-CH₂) | ~2.2 (t) | ~18-20 | Methylene adjacent to diyne. |

| 9-14 (-CH₂)n | ~1.2-1.6 (m) | ~22-32 | Alkyl chain methylene groups. |

| 15 (-CH₃) | ~0.9 (t) | ~14 | Terminal methyl group. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms the molecular formula (C₁₅H₂₂O₂). nih.gov

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that aid in structural elucidation. Key fragmentation pathways for a long-chain fatty acid like this would include:

Alpha-cleavage: Breakage of the bond between C2 and C3, which is a common fragmentation for carboxylic acids.

McLafferty rearrangement: If sterically possible, this rearrangement can occur, leading to a characteristic neutral loss.

Cleavage along the alkyl chain: Fragmentation can occur at various points along the n-octyl chain, typically resulting in a series of ions separated by 14 Da (the mass of a CH₂ group).

Fragmentation around the diyne system: The conjugated triple bonds influence the fragmentation, potentially leading to stable resonance-stabilized fragments. The fragmentation pattern can provide confirmatory evidence for the location of the diyne moiety within the carbon chain. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Gained |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O₂ | Elemental composition. |

| Molecular Weight | 234.33 g/mol | Total mass of the molecule. |

| Molecular Ion [M]⁺ | m/z 234 | Confirms molecular weight. |

| Key Fragment [M-45]⁺ | m/z 189 | Loss of the carboxyl group (-COOH). |

| Key Fragment [M-C₈H₁₇]⁺ | m/z 121 | Cleavage at the C7-C8 bond, loss of the octyl radical. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrations. mdpi.com These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. ksu.edu.saedinst.com

For this compound, IR spectroscopy would clearly show absorptions for the carboxylic acid functionality. A very broad absorption band between 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. nih.gov

Raman spectroscopy would be particularly effective for identifying the diyne moiety. The C≡C triple bond stretching vibrations in conjugated diynes are often weak in the IR spectrum but produce strong, sharp signals in the Raman spectrum, typically in the 2100-2260 cm⁻¹ region. nih.gov The symmetric nature of the C≡C bonds makes them highly Raman active. ksu.edu.sa

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | IR | 2500 - 3300 (very broad) |

| C-H (Alkyl) | Stretching | IR/Raman | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | IR | 1700 - 1725 (strong) |

| C≡C (Diyne) | Stretching | Raman | 2100 - 2260 (strong, sharp) |

| C-O (Carboxylic Acid) | Stretching | IR | 1210 - 1320 |

Theoretical and Computational Chemistry of Pentadeca 4,6 Diynoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity descriptors for Pentadeca-4,6-diynoic acid have been found in the reviewed literature. Such calculations would be invaluable for understanding the molecule's intrinsic electronic properties, predicting its reactivity in chemical reactions, and providing a foundation for its interaction with other molecules. General principles of quantum chemistry indicate that the conjugated di-yne system would be the primary site of electronic activity uni-giessen.denih.gov, but specific values for properties like orbital energies, partial charges, and bond orders are not available.

Computational Modeling of Molecular Interactions with Biological Substrates

No computational studies, such as molecular docking or more advanced simulations, have been found that model the interaction of this compound with any biological substrates. Given that many fatty acids and their derivatives are known to interact with a variety of proteins, including enzymes and receptors, computational modeling could predict potential biological targets and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize such complexes mdpi.comnih.gov. The absence of this research means that the potential biological activity of this compound, from a computational perspective, is entirely unexplored.

Advanced Analytical Methodologies for the Quantification and Detection of Pentadeca 4,6 Diynoic Acid

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Chemical Fingerprinting

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful tool for the chemical fingerprinting of complex natural extracts that may contain Pentadeca-4,6-diynoic acid and other polyacetylenes. uminho.ptmdpi.comresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high mass accuracy and resolution of HRMS detectors (e.g., Time-of-Flight or Orbitrap), enabling the unequivocal identification of known compounds and the characterization of novel ones in intricate mixtures. uminho.ptmdpi.com

In the context of plant metabolomics, such as the analysis of Echinacea species known for their rich polyacetylene content, LC-HRMS is instrumental. uminho.ptthieme-connect.com It allows for the creation of a detailed chemical fingerprint, which is a unique metabolic profile of the extract. This fingerprint is essential for quality control, standardization of herbal products, and chemotaxonomic studies. mdpi.com The high resolving power of HRMS allows for the determination of the elemental composition of an unknown compound from its exact mass, which is a critical step in its identification. For instance, LC-HRMS has been successfully used to identify a wide array of phenols, carboxylic acids, and alkylamides in Echinacea purpurea extracts. uminho.ptmdpi.com While not always explicitly naming this compound, these studies establish the methodology's capability to profile complex mixtures containing similar polyacetylenic structures.

The non-targeted nature of LC-HRMS metabolomics allows for the discovery of potential chemical markers to differentiate samples based on geographical or botanical origin. mdpi.com By comparing the LC-HRMS profiles of different samples, researchers can identify ions that are unique to or more abundant in specific groups, providing valuable chemical information. mdpi.comresearchgate.net

Table 1: Application of LC-HRMS in the Analysis of Natural Extracts Containing Polyacetylenes

| Analytical Platform | Application | Key Findings | Reference |

| LC-HRMS | Chemical fingerprinting of Echinacea purpurea extracts | Identified numerous phenols, acids, and alkylamides, demonstrating the technique's utility for complex mixture analysis. | uminho.ptmdpi.com |

| UHPLC-HRMS | Metabolomics of orange blossom honey | Disclosed 40 potential chemical markers for differentiating honey based on geographical origin. | mdpi.com |

| LC-HRMS | Fractionation and chemical fingerprinting of E. purpurea | Characterized the chemical composition of fractions, identifying phenols, carboxylic acids, and alkylamides. | mdpi.com |

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of polyacetylenes, including polyynic acids. acs.orgresearchgate.net The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Optimization of Stationary and Mobile Phases for Polyynic Acids

The choice of stationary and mobile phases is paramount for the successful separation of polyynic acids. phenomenex.com Reversed-phase (RP) chromatography is the most common mode used for this class of compounds. researchgate.net

Stationary Phases: C18 (octadecylsilyl) columns are widely used for the analysis of polyacetylenes due to their hydrophobicity, which provides good retention for these relatively nonpolar compounds. mdpi.comresearchgate.net Other stationary phases, such as C8 or those with different functionalities like phenyl or cyano (CN), can also be employed to achieve alternative selectivity. researchgate.netnih.gov For instance, CN and pentafluorophenyl (PFP) phases have been shown to provide good peak shape for basic drugs without the need for ion-pairing agents and allow for the use of high percentages of organic solvent, which can enhance mass spectrometry signals. nih.gov

Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. phenomenex.com The composition of the mobile phase is adjusted to optimize the separation and resolution of the analytes. phenomenex.com For acidic compounds like this compound, the pH of the aqueous portion of the mobile phase is a critical parameter. researchgate.net Buffering the mobile phase at an acidic pH (e.g., using formic acid, acetic acid, or trifluoroacetic acid) suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak shape. researchgate.netnih.gov

Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary for analyzing complex samples containing compounds with a wide range of polarities, which is typical for natural extracts containing polyacetylenes. mdpi.com

Table 2: Exemplary HPLC Conditions for Polyacetylene Analysis

| Stationary Phase | Mobile Phase | Elution Mode | Detection | Application | Reference |

| Hypersil MOS (C8) | Acetonitrile/Water (15:85, v/v) | Isocratic | Diode-Array Detection (DAD) | Determination of lobetyolin (B1206583) and lobetyolinin | researchgate.net |

| C18 | Acetonitrile/Water with linear gradient | Gradient | UV (267 and 295 nm) | Analysis of lobetyolin and lobetyolinin | mdpi.com |

| C18 | 0.1 mol/L pH 6.5 acetate (B1210297) buffer/Acetonitrile-Water | Gradient | UV (254 nm) | Determination of amino acids after derivatization | researchgate.net |

Pre-column Derivatization Strategies for Enhanced Detection

For compounds that lack a strong chromophore or fluorophore, or to improve chromatographic behavior, pre-column derivatization is a valuable strategy. jasco-global.com While the conjugated diyne system in this compound provides some UV absorbance, derivatization of the carboxylic acid group can enhance detection sensitivity, particularly for fluorescence or mass spectrometric detection. nih.gov

The derivatization reaction converts the analyte into a derivative with more favorable properties. mdpi.com This process is typically performed before the sample is injected into the HPLC system. jasco-global.comnih.gov Automated pre-column derivatization can be performed by modern autosamplers, which improves reproducibility and throughput by mixing the sample and derivatization reagents within the injection needle. shimadzu.com

Common derivatization strategies for carboxylic acids involve converting them into esters or amides that incorporate a fluorescent tag or a group that enhances ionization for MS detection. Reagents such as o-phthalaldehyde (B127526) (OPA) are commonly used for primary amines, but other reagents are available for carboxylic acids. jasco-global.com For example, fluorescent reagents that react with carboxylic acids can significantly lower the limits of detection.

While specific derivatization agents for this compound are not extensively documented in the reviewed literature, the principles of derivatizing carboxylic acids for HPLC analysis are well-established.

Table 3: Common Derivatization Approaches in HPLC

| Derivatization Type | Target Functional Group | Benefits | Common Reagents | Reference |

| Pre-column | Amino acids, amines | Increased sensitivity and selectivity, simplified system | o-phthalaldehyde (OPA), Phenyl isothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC) | researchgate.netjasco-global.comshimadzu.com |

| Pre-column | Amines, thiols, lipids | Introduction of a fluorogenic tag | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, polar and non-volatile compounds like carboxylic acids require chemical derivatization to increase their volatility and thermal stability, making them suitable for GC analysis. jfda-online.comsigmaaldrich.com

The derivatization process for GC-MS typically involves the conversion of polar functional groups (e.g., -COOH, -OH, -NH2) into less polar and more volatile derivatives. sigmaaldrich.com For carboxylic acids like this compound, common derivatization methods include:

Esterification: Conversion of the carboxylic acid to a methyl ester (e.g., using methanolic HCl) or other alkyl esters. nih.gov

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester, respectively. sigmaaldrich.com TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com

Once derivatized, the volatile analyte is separated on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), and the resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure, allowing for its identification. hmdb.caresearchgate.net

The analysis of fatty acid methyl esters (FAMEs) is a routine application of GC-MS in many fields. A similar approach can be applied to this compound, where it would be converted to its methyl ester prior to GC-MS analysis.

Table 4: Derivatization Reagents for GC-MS Analysis of Polar Analytes

| Derivatization Method | Reagent(s) | Target Functional Groups | Resulting Derivative | Reference |

| Silylation | MTBSTFA | -OH, -NH2, -SH, -COOH | TBDMS derivative | sigmaaldrich.com |

| Alkylation/Acylation | 2 M HCl in Methanol, Pentafluoropropionic anhydride (B1165640) (PFPA) | Amino acids (-COOH and -NH2) | Methyl-pentafluoropropionyl derivative | nih.gov |

| Alkylation | Silylation, Acylation, Alkylation reagents | Acidic, basic, or hydroxyl groups | Various volatile derivatives | jfda-online.com |

Future Directions in Pentadeca 4,6 Diynoic Acid Research

Exploration of Undiscovered Biological Activities

The unique structural feature of pentadeca-4,6-diynoic acid, its conjugated diyne system, suggests a potential for a wide range of biological activities that are yet to be fully explored. While some polyacetylenic compounds are known for their cytotoxic and antimicrobial effects, the specific bioactivity profile of this particular acid remains largely uncharacterized. nih.govnih.govresearchgate.net Future research should pivot towards a systematic screening of its effects across various biological domains. Given that many polyacetylenes exhibit potent antifungal, antibacterial, and anti-inflammatory properties, a thorough investigation into these areas is a logical starting point. researchgate.netnih.gov

Furthermore, the neuroactive potential of polyacetylenes is an emerging area of interest. researchgate.net Some studies have shown that related compounds can interact with neuronal receptors, such as GABA receptors. researchgate.net This warrants an in-depth exploration of this compound's effects on the central nervous system, including its potential neuromodulatory or neuroprotective properties. The structural similarities to fatty acids also suggest possible interactions with metabolic pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.com A comprehensive screening approach could unveil novel therapeutic applications for this compound.

Table 1: Proposed Areas for Biological Activity Screening of this compound

| Research Area | Rationale | Suggested Investigative Models |

| Antimicrobial Activity | Polyacetylenes are known to have potent antibacterial and antifungal properties. researchgate.netnih.gov | In vitro screening against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi. |

| Anti-inflammatory Effects | Structural similarity to fatty acid signaling molecules suggests potential interaction with inflammatory pathways like COX and LOX. mdpi.com | Cellular assays measuring inflammatory markers (e.g., cytokines, prostaglandins) in macrophages or other immune cells. |

| Neuroactivity | Related polyacetylenes have shown interaction with neuronal receptors (e.g., GABA receptors). researchgate.net | In vitro receptor binding assays; electrophysiological studies on cultured neurons. |

| Anticancer/Cytotoxic Activity | Many polyacetylenes exhibit cytotoxicity against various cancer cell lines. nih.govacs.org | Proliferation and apoptosis assays on a panel of human cancer cell lines. |

| Metabolic Regulation | As a fatty acid derivative, it may influence lipid metabolism and related enzymes. nih.govrsc.org | Assays for key metabolic enzymes (e.g., fatty acid synthase, acetyl-CoA acetyltransferase). nih.gov |

Development of Novel Synthetic Strategies for Complex Polyynic Scaffolds

The synthesis of polyynes like this compound is inherently challenging due to the high reactivity and instability of the conjugated triple bond system, which increases with chain length. researchgate.net Traditional methods like the Glaser or Cadiot-Chodkiewicz couplings have been foundational but often require harsh conditions and can result in low yields, especially for unsymmetrical products. researchgate.netroutledge.com A crucial future direction is the development of more efficient, selective, and scalable synthetic routes.

Future strategies should focus on milder reaction conditions to prevent decomposition and unwanted side reactions. The use of modern palladium or rhodium-catalyzed cross-coupling reactions could offer higher selectivity and functional group tolerance. rsc.orgnih.gov Another promising avenue is the application of alkyne metathesis, which has emerged as a powerful tool for constructing complex polyynes that are otherwise difficult to access. chemrxiv.org The development of protective group strategies that stabilize the polyyne chain during synthesis and can be removed under gentle conditions is also critical. researchgate.netcdnsciencepub.com Such advancements would not only facilitate the production of this compound itself but also enable the creation of a diverse library of structural analogs for detailed structure-activity relationship (SAR) studies. nih.gov

Table 2: Emerging Synthetic Methodologies for Polyynic Scaffolds

| Synthetic Strategy | Advantages & Rationale | Key Challenges |

| Advanced Catalytic Couplings | Rhodium and Palladium catalysts offer high selectivity and can be used under milder conditions than traditional copper-based methods. rsc.orgnih.gov | Catalyst cost, sensitivity to air and moisture, and removal of metal residues from the final product. |

| Alkyne Metathesis | Enables the formation of complex and macrocyclic polyynes not easily accessible by other means. chemrxiv.org | Catalyst stability, achieving high selectivity between different triple bonds, and synthesis of suitable catalyst precursors. chemrxiv.org |

| On-Surface Synthesis | Allows for the creation of highly unstable, long-chain polyynes by performing reactions on an inert surface at low temperatures. oup.comspringernature.com | Limited to extremely small scales, requires specialized equipment (STM/AFM), and is not practical for bulk synthesis. |

| Flow Chemistry | Improves safety by handling small volumes of reactive intermediates at any given time and allows for precise control over reaction parameters, potentially improving yield and purity. | High initial setup cost and potential for channel clogging with insoluble intermediates or products. |

| Stabilization via Encapsulation | Encapsulating polyynes within larger structures like rotaxanes or carbon nanotubes can dramatically increase their stability. researchgate.net | The synthesis of the encapsulating host molecules is complex and can be a multi-step process in itself. |

In-depth Mechanistic Studies of Cellular and Molecular Interactions

While initial research may identify the biological effects of this compound, a deeper understanding of its mechanism of action is essential for any therapeutic development. Future research must transition from observing what it does to elucidating how it does it at a molecular level. The high reactivity of the alkyne functional groups suggests that the compound may act as a covalent inhibitor, irreversibly binding to its protein targets. rsc.orgnih.gov

A key objective will be to identify the specific cellular proteins that interact with this compound. Modern chemoproteomic techniques, such as activity-based protein profiling (ABPP), are well-suited for this task. nih.govfrontiersin.org This approach uses chemical probes derived from the natural product to "fish" for its binding partners in cell lysates, which can then be identified by mass spectrometry. frontiersin.org For example, studies on similar polyacetylenes have successfully identified metabolic enzymes like acetyl-CoA acetyltransferase and aldehyde dehydrogenase (ALDH2) as direct targets. rsc.orgnih.gov Investigating whether this compound targets similar enzymes or pathways involved in lipid metabolism or cellular detoxification would be a significant step forward. nih.govrsc.org Furthermore, determining how it might disrupt cell membrane integrity or modulate specific signaling pathways is crucial for a complete mechanistic picture. nih.govpnas.org

Table 3: Methodologies for Mechanistic and Target Identification Studies

| Technique | Objective | Potential Insights |

| Activity-Based Protein Profiling (ABPP) | Identify direct covalent binding partners of the compound in a complex proteome. nih.govfrontiersin.org | Unbiased identification of specific enzyme targets and off-targets. |

| Quantitative Proteomics/Transcriptomics (e.g., RNA-Seq) | Analyze global changes in protein and gene expression after cell treatment. | Reveals which cellular pathways and biological processes are modulated by the compound. |

| Cellular Thermal Shift Assay (CETSA) | Detect target engagement by observing changes in protein thermal stability upon compound binding. | Confirmation of direct target interaction within intact cells. |

| X-ray Crystallography / Cryo-EM | Determine the three-dimensional structure of the compound bound to its protein target. nih.gov | Provides atomic-level detail of the binding interaction, guiding future drug design. |

| Label-free Cellular Imaging (e.g., Raman Microspectroscopy) | Visualize the uptake and subcellular localization of the compound based on its unique alkyne bond vibrations. pnas.org | Information on where the compound accumulates within the cell, hinting at its site of action. |

Investigation of Synergistic Effects with Other Phytochemicals

In nature, this compound is not found in isolation but as part of a complex mixture of phytochemicals within the plant. mdpi.comnih.gov This chemical context is crucial, as the biological activity of a single compound can be significantly modified by the presence of others. Future research should therefore investigate the potential for synergistic interactions between this compound and other co-occurring compounds, such as flavonoids, terpenoids, or other polyacetylenes. researchgate.netvaia.commdpi.com

Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. researchgate.netnuevo-group.com These interactions can manifest in various ways: one compound might increase the bioavailability of another, they might inhibit different targets in the same disease pathway, or one might protect the other from metabolic degradation. nuevo-group.com For example, the anti-inflammatory activity of certain plant extracts has been attributed to the synergy between different classes of compounds. nih.gov Systematically testing combinations of this compound with other relevant phytochemicals against specific biological targets (e.g., cancer cell lines, inflammatory models) could reveal potent combinations with enhanced therapeutic potential. researchgate.net This approach aligns with the growing understanding that the efficacy of many botanical medicines relies on the combined action of multiple constituents. vaia.comnuevo-group.com

Q & A

Q. What methodologies reconcile discrepancies between computational predictions and experimental data on the compound’s thermodynamic properties?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis sets in DFT). Cross-check with calorimetry (DSC) and vapor pressure measurements. Publish raw datasets to enable meta-analyses .

Guidance for Rigorous Research Design

- Research Question Formulation : Use the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. For example: "In lipid membranes (P), how does this compound (I) compare to saturated fatty acids (C) in altering fluidity (O)?" .

- Data Contradiction Analysis : Apply triangulation by combining multiple analytical techniques (e.g., NMR, XRD, and computational modeling) to resolve inconsistencies. Document all variables (e.g., batch-to-batch purity) in supplemental materials .

- Ethical and Safety Compliance : Regularly update risk assessments using OSHA and PAC guidelines. Include safety audits in methodological appendices to meet journal requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.